N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including an acetylphenyl group, an ethoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the acetylphenyl group: This step involves the acylation of the pyrazole ring using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Fluorination: The fluorophenyl group can be incorporated through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological or pharmacological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3-acetylphenyl)-4-ethoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(3-acetylphenyl)-4-ethoxy-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-3-27-18-12-24(17-9-7-15(21)8-10-17)23-19(18)20(26)22-16-6-4-5-14(11-16)13(2)25/h4-12H,3H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDDARGQCSCOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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